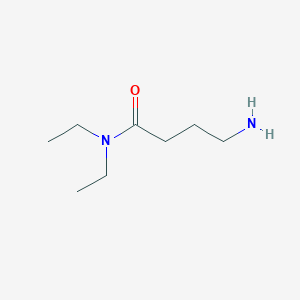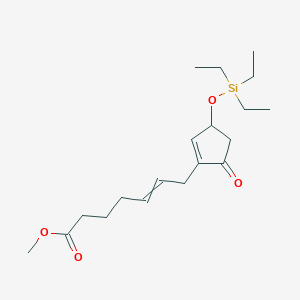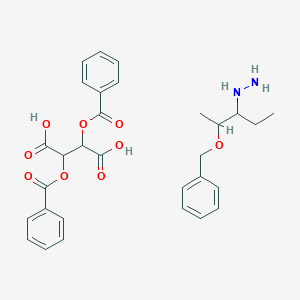
(6Z,9Z)-18-bromooctadeca-6,9-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar diene compounds involves multi-step processes starting from simpler brominated or iodinated precursors. For example, the synthesis of 18-Iodooctadeca-(8Z,11Z)-dienoic acid, a related compound, is achieved through a Cu(I)-catalyzed cross-coupling reaction, followed by hydrogenation and substitution reactions to introduce iodine at the desired position (Ivanov et al., 2000). Similarly, the synthesis of various dienes and dienones involves strategic functional group manipulations and coupling reactions (Berdeaux et al., 1995).
Molecular Structure Analysis
Molecular structure analysis of dienes involves spectroscopic methods and crystallography to elucidate the configuration of double bonds and the overall geometry of the molecule. For instance, the characterization of (Z)-2,8-dibromo-9-(bromomethylene)-3,5,5-trimethyl-6,7,8,9-tetrahydro-5H-benzo[7] annulene through NMR, FT-IR spectroscopy, and X-ray diffraction provides insights into the arrangement of bromine atoms and the structure of the cyclohexadiene core (Edder et al., 2019).
Chemical Reactions and Properties
Dienes undergo a variety of chemical reactions, including cross-coupling, cyclization, and Diels-Alder reactions, influenced by their double bond configuration and substituents. For example, the allylic bromination of 9-oxabicyclo[3.3.1]nona-2,6-diene demonstrates the reactivity of dienes towards halogenation, leading to dibromo and tribromo derivatives with allylic and vinylic bromine atoms (Bassioni et al., 2005). The use of Br/Cl in promoting gold-catalyzed rearrangement of propargylic carboxylates further exemplifies the diversity of reactions dienes participate in, yielding diene products suitable for further chemical transformations (Wang et al., 2010).
Aplicaciones Científicas De Investigación
Synthesis of Sex Pheromones : A study reports the stereoselective synthesis of similar compounds used as sex pheromones for certain moth species. These compounds are crucial in understanding and potentially controlling pest populations (Vig et al., 1990).
Use in Attractants : Another research found that a mixture containing a similar compound acts as a sex attractant for male moths of a specific species. This has implications for biological control and understanding insect behavior (Szöcs et al., 1984).
Chemical Synthesis and Reactions : Studies have explored various chemical reactions involving brominated dienes, such as conjugated dienes formation, highlighting their utility in organic synthesis and chemical engineering (Grigg et al., 1984; Grigg et al., 1988).
Cytotoxic Properties : A study isolated acetylenic brominated derivatives, including 18-bromooctadeca-9(E),17(E)-dien-7,15-diynoic acid, from a marine sponge and found them to have selective cytotoxicity against human breast cancer cells (Alarif et al., 2013).
Potential in Cancer Research : Another research identified a similar brominated compound from a marine sponge, which showed potent selective antitumor activity towards specific cancer cell lines, indicating its potential in cancer research (Alarif et al., 2013).
Safety and Hazards
“(6Z,9Z)-18-Bromooctadeca-6,9-diene” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
(6Z,9Z)-18-bromooctadeca-6,9-diene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10H,2-5,8,11-18H2,1H3/b7-6-,10-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRPUFDSMGABKD-HZJYTTRNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




